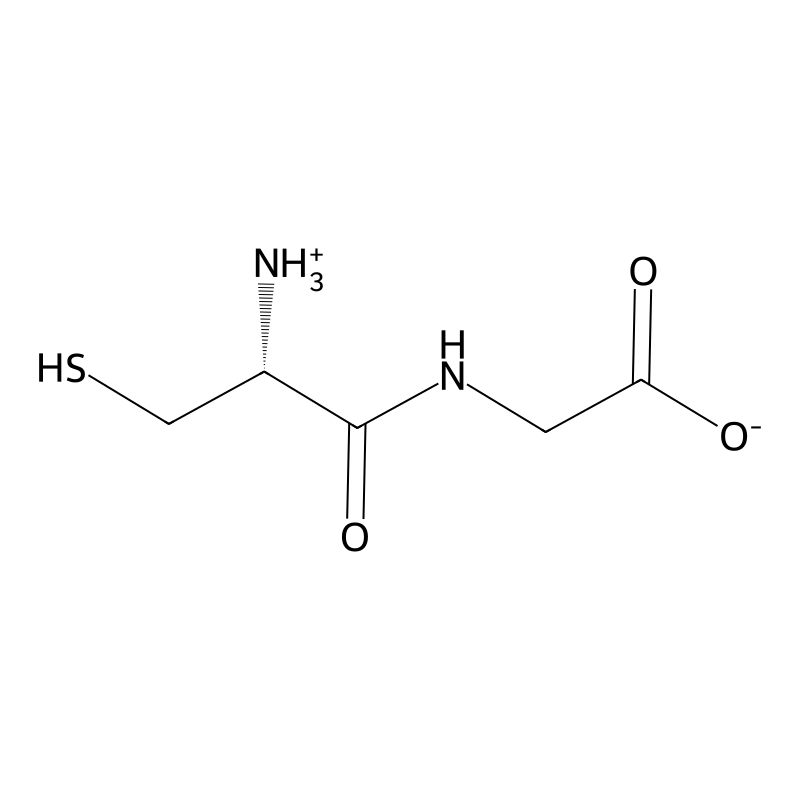

Cysteinylglycine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Glutathione Metabolism:

- Cys-Gly is a metabolite of glutathione, a crucial antioxidant involved in detoxification and protecting cells from damage.

- Researchers study Cys-Gly levels to understand glutathione metabolism and its potential role in various diseases.

- For instance, a study found an inverse association between serum Cys-Gly levels and the risk of gastric cardia cancer, suggesting a potential link between Cys-Gly and cancer development [].

Redox Status:

- The thiol group in cysteine can exist in both reduced and oxidized forms, playing a role in cellular redox balance.

- Cys-Gly can be used as a marker to assess the overall redox status in cells and tissues.

- A study developed a method to measure the different forms of Cys-Gly in human plasma, providing insights into the body's oxidative stress levels [].

Peptide Research:

- Cys-Gly serves as a simple model peptide for studying peptide synthesis, folding, and interactions with other molecules.

- Researchers use Cys-Gly to develop new methods for peptide analysis and understand the fundamental properties of peptides [].

Other Applications:

- Cys-Gly is also being explored in other areas of research, such as its potential role in inflammation and its use as a dietary supplement.

- However, more research is needed to understand these applications fully.

Cysteinylglycine is a naturally occurring dipeptide formed from the breakdown of glutathione, which is a crucial tripeptide composed of glutamate, cysteine, and glycine. The chemical formula for cysteinylglycine is , and it has a molecular weight of approximately 178.21 g/mol. This compound plays a significant role in various biological processes and is involved in the detoxification pathways of xenobiotics and reactive metabolites . Cysteinylglycine can exist in several forms in plasma: reduced, oxidized, or protein-bound, allowing it to participate in redox and disulfide exchange reactions that influence the thiol status of cells .

Cysteinylglycine plays a role in maintaining cellular redox balance. The thiol group can be oxidized or reduced, influencing the activity of other molecules and enzymes involved in detoxification and antioxidant processes []. Studies suggest that increased cysteinylglycine levels due to certain antibiotics might impact homocysteine metabolism, an essential pathway for protein synthesis [].

- Formation from Glutathione: It is synthesized from glutathione through the action of gamma-glutamyltranspeptidase, which cleaves the peptide bond between glutamate and cysteine .

- Reactivity with Electrophiles: Cysteinylglycine can react with electrophiles such as acetaldehyde, which is relevant in the context of alcohol metabolism and detoxification .

- Disulfide Bond Formation: Like cysteine, cysteinylglycine can participate in disulfide bond formation due to its free thiol group, allowing it to form covalent bonds with other thiol-containing compounds .

Cysteinylglycine plays several critical roles in biological systems:

- Metabolite in Glutathione Pathway: It serves as an intermediate metabolite in the metabolism of glutathione, facilitating the detoxification of harmful substances within cells .

- Antioxidant Activity: By participating in redox reactions, cysteinylglycine contributes to cellular antioxidant defenses, helping to mitigate oxidative stress by maintaining the balance between reduced and oxidized states of thiols .

- Regulation of Thiol Status: It influences the cellular redox environment by participating in thiol-disulfide exchange reactions, which are important for regulating protein function and signaling pathways .

Cysteinylglycine can be synthesized through various methods:

- Enzymatic Hydrolysis: The primary method involves the enzymatic hydrolysis of glutathione by gamma-glutamyltranspeptidase, leading to the formation of cysteinylglycine as a product .

- Chemical Synthesis: Laboratory synthesis can also be achieved using solid-phase peptide synthesis techniques or solution-phase synthesis methods involving coupling reactions between cysteine and glycine derivatives .

Cysteinylglycine has several applications across different fields:

- Biomarker for Oxidative Stress: It is studied as a potential biomarker for oxidative stress and related conditions due to its role in redox biology .

- Pharmaceutical Development: Its reactivity with electrophiles makes it a candidate for developing pharmaceuticals aimed at detoxifying harmful metabolites produced during drug metabolism or environmental exposure .

- Nutritional Supplementation: Cysteinylglycine may be used in nutritional supplements aimed at enhancing antioxidant capacity and supporting liver health during detoxification processes .

Research on cysteinylglycine has highlighted its interactions with various biological molecules:

- Electrophilic Reactivity: Studies indicate that cysteinylglycine reacts strongly with acetaldehyde, suggesting a protective role against alcohol-induced toxicity by facilitating detoxification pathways .

- Redox Interactions: Interaction studies have shown that cysteinylglycine can modulate the redox state of proteins through thiol-disulfide exchange mechanisms, impacting cellular signaling and function .

Cysteinylglycine shares structural similarities with other dipeptides and thiol-containing compounds. Here are some notable comparisons:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Glutathione | Tripeptide; major antioxidant; involved in detoxification. | |

| Cysteine | Amino acid; precursor to glutathione; participates in disulfide bond formation. | |

| N-Acetylcysteine | Used as a mucolytic agent; acts as an antioxidant; acetylated form enhances bioavailability. | |

| Glycylcysteine | Similar structure; involved in detoxification pathways but less studied than cysteinylglycine. |

Cysteinylglycine is unique due to its specific role as an intermediate metabolite in glutathione metabolism and its ability to react with electrophiles like acetaldehyde, which distinguishes it from other related compounds. Its participation in redox reactions further emphasizes its importance in maintaining cellular health and function.

Biosynthesis and Degradation Pathways in Mammalian Cells

Cysteinylglycine is primarily generated through the degradation of glutathione (L-γ-glutamyl-L-cysteinylglycine), the most abundant intracellular thiol. The γ-glutamyl cycle governs this process, initiated by γ-glutamyl transpeptidase (γ-GT), which cleaves GSH into cysteinylglycine and glutamate (Figure 1). In mammals, γ-GT is membrane-bound, facilitating extracellular GSH breakdown and subsequent cysteine recycling. Cysteinylglycine is further hydrolyzed by dipeptidases into cysteine and glycine, which re-enter cellular metabolic pools.

An alternative degradation pathway exists in Saccharomyces cerevisiae, independent of γ-GT. Genetic studies reveal that yeast lacking ECM38 (encoding γ-GT) still metabolize GSH via unidentified peptidases, enabling sulfur utilization. This pathway highlights evolutionary diversity in thiol metabolism and underscores cysteinylglycine’s role as a sulfur reservoir.

Table 1: Enzymes Involved in Cysteinylglycine Metabolism

| Enzyme | Function | Localization | Organism |

|---|---|---|---|

| γ-Glutamyl transpeptidase | Cleaves GSH into Cys-Gly + glutamate | Cell membrane | Mammals |

| Dipeptidase | Hydrolyzes Cys-Gly into cysteine + glycine | Cytoplasm | Universal |

| Glutathione synthetase | Synthesizes GSH from γ-glutamylcysteine + glycine | Cytoplasm | Eukaryotes |

Structural Relationship to Glutathione and Other Thiol Compounds

Cysteinylglycine’s structure (C5H10N2O3S) features a thiol group from cysteine and a glycine moiety, making it a reactive participant in redox reactions (Figure 2). Unlike GSH, which has a γ-glutamyl linkage, cysteinylglycine lacks the glutamate residue, reducing its antioxidant capacity but enhancing its role in cysteine transport.

Table 2: Comparative Structural Features of GSH and Cysteinylglycine

| Property | Glutathione (GSH) | Cysteinylglycine (Cys-Gly) |

|---|---|---|

| Molecular formula | C10H17N3O6S | C5H10N2O3S |

| Molecular weight | 307.32 g/mol | 178.21 g/mol |

| Thiol groups | 1 (cysteine residue) | 1 (cysteine residue) |

| Key enzymatic cleavage | γ-GT | Dipeptidase |

| Redox role | Direct antioxidant | Cysteine donor |

The dipeptide’s solvent-exposed thiol enables interactions with reactive oxygen species (ROS) and electrophiles. For example, cysteinylglycine reacts with acetaldehyde, mitigating alcohol-induced oxidative stress. In proteins like human XRCC3, accessible cysteines (e.g., Cys86, Cys328) undergo redox modifications, influencing DNA repair mechanisms.

Antioxidant Mechanisms via Thiol-Disulfide Exchange

Cysteinylglycine participates in extracellular thiol-disulfide exchange reactions, a process critical for maintaining redox equilibrium. The dipeptide’s free thiol group enables nucleophilic attacks on disulfide bonds in oxidized proteins, facilitating their reduction. For example, Cys-Gly can regenerate functional thiol groups on proteins by forming mixed disulfide intermediates, which are subsequently resolved by other reductants like glutathione [3]. This mechanism is catalyzed by enzymes in the protein disulfide isomerase (PDI) superfamily, which accelerate kinetically sluggish disulfide exchange reactions in the extracellular milieu [3].

In bovine lens studies, Cys-Gly demonstrated the ability to modulate glutathione efflux. When γ-glutamyltransferase (γ-GT), the enzyme responsible for cleaving GSH into Cys-Gly, was inhibited, extracellular glutathione levels increased by 1.5-fold. However, exogenous Cys-Gly supplementation reversed this effect, suggesting its role in fine-tuning glutathione distribution across cellular compartments [4]. This regulatory function underscores Cys-Gly’s importance in preserving intracellular antioxidant reserves.

Pro-Oxidant Activity in Lipid Peroxidation Cascades

Paradoxically, Cys-Gly also exhibits pro-oxidant properties, particularly in environments rich in transition metals. The dipeptide can undergo autoxidation, generating reactive oxygen species (ROS) such as superoxide anions (- O₂⁻) and hydrogen peroxide (H₂O₂) [5]. In the Women’s Health Study, elevated plasma Cys-Gly levels correlated with a 1.64-fold increased risk of breast cancer in subgroups prone to oxidative stress, such as non-vitamin E users and heavy alcohol consumers [5]. This pro-oxidant activity is attributed to Cys-Gly’s capacity to:

- Chelate iron ions, enabling Fenton chemistry that converts H₂O₂ into hydroxyl radicals (- OH)

- Participate in radical chain propagation during lipid peroxidation

- Form mixed disulfides with protein thiols, altering their structural and functional integrity [6]

In vitro experiments revealed that Cys-Gly induces protein S-thiolation, with cysteinyl-glycine mixed disulfides detected in both cellular proteins and extracellular media [6]. This oxidative modification can impair enzymatic activity and signal transduction pathways, contributing to pathological states.

Modulation of Cellular Glutathione Recycling Networks

Cysteinylglycine serves as a metabolic nexus in the γ-glutamyl cycle, linking extracellular glutathione degradation to intracellular GSH synthesis. The dipeptide is hydrolyzed by membrane-bound dipeptidases into cysteine and glycine, which are reincorporated into GSH via γ-glutamylcysteine synthetase (γ-GCS) and glutathione synthetase [4]. However, this process is tightly regulated:

| Condition | Effect on Glutathione Recycling | Source |

|---|---|---|

| γ-GT inhibition | 1.5× increase in extracellular GSH | [4] |

| Exogenous Cys-Gly addition | Complete blockade of GSH efflux | [4] |

| Bestatin treatment | Accumulation of cystinyl-bis-glycine | [4] |

These findings suggest that Cys-Gly acts as a feedback inhibitor of glutathione transport systems. When intracellular cysteine pools are sufficient, Cys-Gly suppresses further GSH export, preventing wasteful cycling. Conversely, cysteine depletion enhances γ-GT activity, increasing Cys-Gly production to support GSH biosynthesis [7].

Interplay with γ-Glutamyl Cycle Enzymatic Machinery

The γ-glutamyl cycle couples extracellular glutathione breakdown to intracellular thiol resynthesis. Cysteinyl-glycine sits at the centre of this loop.

Generation

- Plasma-membrane γ-glutamyl transpeptidase removes the γ-glutamyl moiety from glutathione, yielding cysteinyl-glycine and glutamate [1].

- Cytosolic γ-glutamyl cyclotransferase can liberate cysteinyl-glycine directly from glutathione, bypassing membrane transport [2].Processing

- At the brush-border surface of kidney and small intestine, aminopeptidase N and cysteinyl-glycine dipeptidase hydrolyse the dipeptide, releasing free cysteine and glycine that re-enter cells for new glutathione synthesis [3].

- In the cytosol leucyl amino-peptidase provides a parallel route for intracellular dipeptide turnover [3].Catalytic efficiency

Enzyme kinetics confirm strong affinity for cysteinyl-glycine or its precursors (Table 1). The sub-millimolar Michaelis constants ensure substantial flux even at the low micromolar substrate concentrations found in extracellular fluids.

| Enzyme (full name) | Principal reaction involving cysteinyl-glycine | Predominant tissue location | Representative apparent Michaelis constant (substrate indicated) | Reference |

|---|---|---|---|---|

| Gamma-glutamyl transpeptidase | Glutathione → cysteinyl-glycine + glutamate | Liver canalicular membrane; renal proximal tubule | ≈1.8 millimoles per litre for glutathione [1]; 0.3 millimoles per litre when L-cystine is the acceptor [4] | [4] [1] |

| Gamma-glutamyl cyclotransferase | Glutathione → cysteinyl-glycine + 5-oxo-proline | Cytosol of liver, kidney, tumour cells | 2.2 ± 0.4 millimoles per litre for glutathione [2] | [2] |

| Aminopeptidase N | Cysteinyl-glycine → cysteine + glycine | Renal and intestinal brush border | ≈0.5 millimoles per litre (cysteinyl-glycine) [3] | [3] |

| Cysteinyl-glycine dipeptidase | Cysteinyl-glycine → cysteine + glycine | Kidney microvilli | ≈0.3 millimoles per litre (cysteinyl-glycine) [3] | [3] |

| Leucyl amino-peptidase | Cysteinyl-glycine → cysteine + glycine | Hepatic cytosol | ≈0.2 millimoles per litre (cysteinyl-glycine) [3] | [3] |

The concerted action of these enzymes ensures near-quantitative recovery of cysteine from the parent tripeptide, positioning cysteinyl-glycine as a fleeting but indispensable carrier of reduced sulfur [1].

Cross-Metabolite Relationships with Cysteine and Homocysteine

Plasma and tissue observations highlight a tightly knit triangle linking cysteinyl-glycine, cysteine, and homocysteine.

Concentration patterns. In healthy adults cysteinyl-glycine circulates at 20.5–41.0 micromoles per litre, a tenth of the prevailing cysteine pool and two to three times the homocysteine pool [5]. Sex-specific surveys give slightly higher mean values (≈53 micromoles per litre) in women [6].

Positive co-variation. Familial erythrocytosis caused by the von Hippel–Lindau 598C→T variant is accompanied by parallel rises in homocysteine and cysteinyl-glycine (correlation coefficient 0.63, P < 0.001) [7]. Likewise, in Finnish male smokers higher quartiles of cysteinyl-glycine associate with higher homocysteine and augmented myocardial-infarction risk [8].

Mechanistic link. Adenosyl-homocysteine channelled into the trans-sulfuration pathway yields cystathionine and ultimately cysteine [9]. When intracellular cysteine falls, γ-glutamyl transpeptidase activity rises, exporting cysteinyl-glycine that can be cleaved and re-imported as cysteine [10]. Thus homocysteine load indirectly expands cysteinyl-glycine flux via increased demand for cysteine.

| Analyte (fasted adult plasma) | Physiological interval (micromoles per litre) | Selected pathological shift | Reference |

|---|---|---|---|

| Cysteinyl-glycine | 20.5 – 41.0 | Elevates to 63 – 86 in von Hippel–Lindau 598C→T homozygotes | [5] |

| Cysteine | 136 – 308 | Falls to ~20 percent of normal in gamma-glutamyl-transpeptidase-null mice | [10] |

| Homocysteine | 3.3 – 13.9 | Rises in parallel with cysteinyl-glycine in cardiovascular risk cohorts | [8] |

These data underline a bidirectional regulatory axis: homocysteine drives cysteine demand; cysteine availability feeds back through cysteinyl-glycine-mediated salvage to modulate homocysteine disposal [9] [7].

Impact on Sulfur-Amino-Acid Flux in Peripheral Tissues

Peripheral organs rely on cysteinyl-glycine turnover to balance cysteine input with glutathione synthesis and protein incorporation.

Renal and hepatic models

- Deletion of the gamma-glutamyl transpeptidase gene in mice lowers plasma cysteine to about one-fifth of wild-type values, demonstrating that cysteinyl-glycine-dependent salvage is the dominant systemic source of free cysteine [10].

- Buthionine sulfoximine, an inhibitor of glutamate-cysteine ligase, causes sustained renal depletion of both glutathione and cysteine, mirroring prolonged cysteinyl-glycine scarcity in kidney tissue [11].Intestinal first-pass utilisation

Isotope studies in piglets reveal that the gastrointestinal tract metabolises roughly one-quarter of dietary cysteine and one-fifth of dietary methionine before portal release, with cysteinyl-glycine hydrolysis supplying enterocytes with cysteine for rapid glutathione resynthesis [12].Adaptive responses to dietary restriction

Methionine-restricted mice show lowered hepatic glutathione, induction of nuclear-factor erythroid-2-related factor-2 targets, and up-regulation of cysteinyl-glycine-processing enzymes, reinforcing the use of the dipeptide as a cysteine buffer under sulfur scarcity [13].

| Model or condition | Observed change in cysteinyl-glycine flux | Down-stream effect on sulfur-amino-acid pool | Reference |

|---|---|---|---|

| Gamma-glutamyl-transpeptidase-null mouse | Absent extracellular generation of cysteinyl-glycine | Plasma cysteine falls to ≈20% of control, widespread oxidative DNA damage | [10] |

| Buthionine sulfoximine-treated rat (1 millimole per kilogram, intraperitoneal) | Renal glutathione and cysteinyl-glycine depleted for ≥25 hours | Renal cysteine declines; hepatic cysteine briefly doubles then normalises | [11] |

| Piglet gastrointestinal first-pass metabolism | Hydrolyses ≈25% of ingested cysteine via cysteinyl-glycine | Reduces portal cysteine appearance, supports enterocyte glutathione synthesis | [12] |

| Methionine-restricted mouse diet | Increased expression of cysteinyl-glycine hydrolases | Maintains hepatic redox despite lower total glutathione | [13] |

Collectively, these observations position cysteinyl-glycine as an obligatory intermediate through which peripheral organs adjust cysteine supply to fluctuating nutritional, genetic, and oxidative pressures.

Physical Description

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant